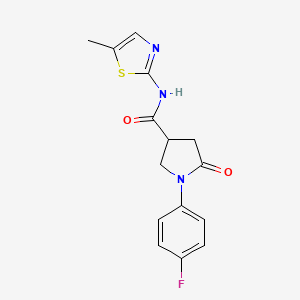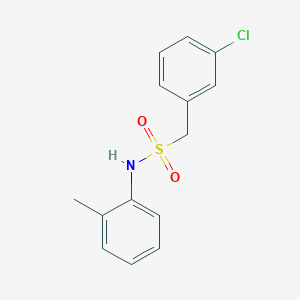
1-(4-chlorophenyl)-N-(3-fluorophenyl)methanesulfonamide
Overview
Description
1-(4-chlorophenyl)-N-(3-fluorophenyl)methanesulfonamide, also known as CFMS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of sulfonamide compounds, which are widely used in medicinal chemistry for their diverse biological activities.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-(3-fluorophenyl)methanesulfonamide is not fully understood, but it is believed to act by inhibiting specific enzymes and receptors involved in various cellular processes. This compound has been shown to inhibit the activity of matrix metalloproteinases, which are involved in tumor invasion and metastasis. It also inhibits the activity of cyclooxygenase-2, an enzyme involved in the production of pro-inflammatory prostaglandins. This compound has been found to bind to the cannabinoid receptor CB1, which is involved in the regulation of pain, mood, and appetite.
Biochemical and Physiological Effects:
This compound has been found to exert various biochemical and physiological effects in vitro and in vivo. It has been shown to reduce the levels of reactive oxygen species and lipid peroxidation, which are markers of oxidative stress. This compound has also been found to increase the levels of glutathione, a potent antioxidant that protects against oxidative damage. In addition, this compound has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α.
Advantages and Limitations for Lab Experiments
1-(4-chlorophenyl)-N-(3-fluorophenyl)methanesulfonamide has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. This compound has been found to be non-toxic and non-mutagenic, making it a safe compound for in vitro and in vivo studies. However, this compound has some limitations for laboratory experiments. It is poorly soluble in water, which can limit its bioavailability and efficacy. This compound also has a short half-life in vivo, which can limit its therapeutic potential.
Future Directions
For research on 1-(4-chlorophenyl)-N-(3-fluorophenyl)methanesulfonamide include:
1. Investigating the efficacy of this compound in animal models of cancer, inflammation, and neurodegenerative diseases.
2. Studying the pharmacokinetics and pharmacodynamics of this compound to optimize its dosing and administration.
3. Developing novel formulations of this compound to improve its solubility and bioavailability.
4. Investigating the potential of this compound as a diagnostic tool for cancer and other diseases.
5. Exploring the use of this compound in combination with other drugs or therapies to enhance its therapeutic effects.
In conclusion, this compound is a promising compound with potential therapeutic applications in various fields of medicine. Further research is needed to fully understand its mechanism of action and therapeutic potential.
Scientific Research Applications
1-(4-chlorophenyl)-N-(3-fluorophenyl)methanesulfonamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and suppressing tumor angiogenesis. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This compound has been shown to protect against neurodegeneration by reducing oxidative stress and inflammation.
properties
IUPAC Name |
1-(4-chlorophenyl)-N-(3-fluorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNO2S/c14-11-6-4-10(5-7-11)9-19(17,18)16-13-3-1-2-12(15)8-13/h1-8,16H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVVAARRGYBFMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NS(=O)(=O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-methylbenzyl)sulfonyl]piperazine](/img/structure/B4429391.png)

![1-(4-fluorophenyl)-N-{3-[methyl(methylsulfonyl)amino]phenyl}methanesulfonamide](/img/structure/B4429411.png)
![4-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}morpholine](/img/structure/B4429418.png)
![1,7-dimethyl-3-(2-methyl-2-propen-1-yl)-8-(2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4429423.png)
![N-benzyl-2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)acetamide](/img/structure/B4429440.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxybutanamide](/img/structure/B4429447.png)
![N-cyclohexyl-2-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B4429455.png)
![methyl 3-(1,7-dimethyl-2,4-dioxo-8-phenyl-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)propanoate](/img/structure/B4429459.png)
![1-[(3-chlorobenzyl)sulfonyl]-4-(3-chlorophenyl)piperazine](/img/structure/B4429470.png)
![4-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4429474.png)
![N-bicyclo[2.2.1]hept-2-yl-2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)acetamide](/img/structure/B4429481.png)
